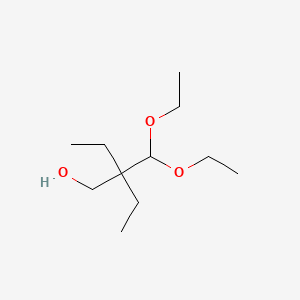
2-(4-Phenylphenyl)sulfonylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylphenyl)sulfonylpropanoic acid is an organic compound with the molecular formula C15H14O4S It is characterized by the presence of a sulfonyl group attached to a propanoic acid moiety, with a biphenyl structure as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)sulfonylpropanoic acid typically involves the sulfonylation of a biphenyl derivative followed by the introduction of a propanoic acid group. One common method includes the reaction of 4-bromobiphenyl with a sulfonyl chloride in the presence of a base to form the sulfonylated biphenyl intermediate. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Phenylphenyl)sulfonylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
2-(4-Phenylphenyl)sulfonylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Phenylphenyl)sulfonylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorophenyl)sulfonylpropanoic acid
- 2-(4-Bromophenyl)sulfonylpropanoic acid
- 2-(4-Methylphenyl)sulfonylpropanoic acid
Uniqueness
2-(4-Phenylphenyl)sulfonylpropanoic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
112449-51-1 |
|---|---|
分子式 |
C15H14O4S |
分子量 |
290.3 g/mol |
IUPAC 名称 |
2-(4-phenylphenyl)sulfonylpropanoic acid |
InChI |
InChI=1S/C15H14O4S/c1-11(15(16)17)20(18,19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) |
InChI 键 |
HHAXEJZXVILWHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)



![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)

![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
